Cas no 1423024-45-6 (N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride)

N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride is a synthetic organic compound featuring a sulfonamide group linked to a phenylethylamine backbone, with a chloro-substituted benzene ring. This structure imparts potential reactivity and binding affinity, making it useful in pharmaceutical and chemical research applications. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage. The compound’s unique combination of aromatic and sulfonamide functionalities may serve as an intermediate in the synthesis of biologically active molecules or as a scaffold for drug development. Its well-defined chemical properties ensure reproducibility in experimental settings, supporting its utility in medicinal chemistry and molecular design.
N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride structure
1423024-45-6 structure
Product Name:N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride
CAS No:1423024-45-6
MF:C14H16Cl2N2O2S
MW:347.260040283203
CID:5049565
PubChem ID:71757158
Update Time:2025-05-22

N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(2-amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride
    • Z1491295953
    • N-(2-amino-2-phenylethyl)-2-chlorobenzenesulfonamide;hydrochloride
    • N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride
    • Inchi: 1S/C14H15ClN2O2S.ClH/c15-12-8-4-5-9-14(12)20(18,19)17-10-13(16)11-6-2-1-3-7-11;/h1-9,13,17H,10,16H2;1H
    • InChI Key: ADQJBKGKEZFGMV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1S(NCC(C1C=CC=CC=1)N)(=O)=O.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 391
  • Topological Polar Surface Area: 80.6

N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride Pricemore >>

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Additional information on N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride

N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride: A Comprehensive Overview

N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride, identified by the CAS number 1423024-45-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an aminoethyl group with a sulfonamide moiety, both of which contribute to its diverse chemical properties and potential applications. The sulfonamide group is known for its stability and ability to form strong hydrogen bonds, making it a valuable component in drug design. Similarly, the aminoethyl group introduces flexibility and potential for further functionalization, enhancing its versatility in chemical synthesis.

Recent studies have highlighted the importance of N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride in the development of novel therapeutic agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those targeting enzyme inhibition and receptor modulation. For instance, investigations into its ability to inhibit certain kinases have shown promising results, suggesting its potential in anti-cancer drug development. The chlorine substituent on the benzene ring adds another layer of complexity to its reactivity, enabling selective interactions with biological targets.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the corresponding sulfonic acid derivative. Subsequent steps include nucleophilic substitution and amine alkylation, which are critical for assembling the final product. The use of hydrochloride salt form is advantageous for improving solubility and stability during purification and storage. Recent advancements in catalytic methods have further optimized these synthetic pathways, reducing reaction times and enhancing yield.

In terms of applications, N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride has found utility in various areas beyond pharmaceuticals. Its role as an intermediate in material science has been explored, particularly in the synthesis of advanced polymers and coatings. The compound's ability to act as a versatile building block makes it a valuable asset in combinatorial chemistry libraries, facilitating high-throughput screening for new drug candidates.

From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under specific conditions, such as exposure to UV light or microbial activity, the compound undergoes hydrolysis or oxidative cleavage. These findings are essential for developing sustainable practices in chemical manufacturing and waste management.

In conclusion, N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride (CAS 1423024-45-6) stands out as a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure, coupled with recent research advancements, positions it as a key player in both academic and industrial settings. As ongoing studies continue to unravel its potential, this compound is poised to make significant contributions to the advancement of science and technology.

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